molecular formula C18H23IN2O3 B405200 3-Methylbutyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

3-Methylbutyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B405200
M. Wt: 442.3g/mol
InChI Key: VRYHSLZLJIINGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylbutyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes an iodophenyl group, a pyrimidine ring, and an isopentyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylbutyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, starting with the preparation of the iodophenyl intermediate. One common method involves the iodination of a phenyl ring, followed by the formation of the pyrimidine ring through a cyclization reaction. The final step involves esterification with isopentyl alcohol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the use of potentially hazardous reagents like iodine and strong acids .

Chemical Reactions Analysis

Types of Reactions

3-Methylbutyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

3-Methylbutyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylbutyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The iodophenyl group can facilitate binding to certain receptors or enzymes, while the pyrimidine ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylbutyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of an iodophenyl group and a pyrimidine ring, which provides distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C18H23IN2O3

Molecular Weight

442.3g/mol

IUPAC Name

3-methylbutyl 6-(2-iodophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C18H23IN2O3/c1-11(2)9-10-24-17(22)15-12(3)21(4)18(23)20-16(15)13-7-5-6-8-14(13)19/h5-8,11,16H,9-10H2,1-4H3,(H,20,23)

InChI Key

VRYHSLZLJIINGD-UHFFFAOYSA-N

SMILES

CC1=C(C(NC(=O)N1C)C2=CC=CC=C2I)C(=O)OCCC(C)C

Canonical SMILES

CC1=C(C(NC(=O)N1C)C2=CC=CC=C2I)C(=O)OCCC(C)C

Origin of Product

United States

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